Dihydro FF-MAS-d6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro FF-MAS-d6 involves the incorporation of deuterium into the dihydro FF-MAS molecule. This process typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to maintain high purity and yield. The compound is usually synthesized in specialized facilities equipped to handle deuterated compounds and ensure their stability during production and storage .
Chemical Reactions Analysis
Types of Reactions
Dihydro FF-MAS-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxysterols.
Reduction: Reduction reactions can modify the sterol structure, potentially leading to different sterol intermediates.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxysterols and modified sterol intermediates, which can have different biological activities and properties .
Scientific Research Applications
Dihydro FF-MAS-d6 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving cholesterol biosynthesis and metabolism.
Biology: Helps in understanding the role of sterols in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating cholesterol-related disorders.
Industry: Used in the development of deuterated drugs and other compounds with improved pharmacokinetic properties
Mechanism of Action
Dihydro FF-MAS-d6 exerts its effects by acting as an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. It influences the production of cholesterol and other sterols, which play crucial roles in cellular membrane structure, signaling, and metabolism. The molecular targets and pathways involved include various enzymes and receptors associated with sterol metabolism .
Comparison with Similar Compounds
Similar Compounds
Dihydro FF-MAS: The non-deuterated form of Dihydro FF-MAS-d6.
Zymosterol: Another intermediate in the cholesterol biosynthesis pathway.
Dihydro T-MAS: A similar sterol with slight structural differences
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This makes it particularly useful in research and drug development, as deuterated compounds often exhibit improved stability and reduced metabolic degradation .
Properties
Molecular Formula |
C29H48O |
---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(3S,5R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,4-bis(trideuteriomethyl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h13,19-20,22,25-26,30H,8-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1/i4D3,5D3 |
InChI Key |
OGQJUYXFIOFTMA-NNUIBIGGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1([C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4(C3=CC[C@@H]4[C@H](C)CCCC(C)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |
Origin of Product |
United States |
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